1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
Overview
Description
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is a silicon-based organic compound with the molecular formula C9H18O3Si3. It is a cyclic trimer consisting of three silicon atoms and three oxygen atoms, with each silicon atom bonded to a methyl group and a vinyl group. This compound is known for its unique chemical properties and versatility in various applications.
Mechanism of Action
Target of Action
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, also known as 2,4,6-Trimethyl-2,4,6-trivinyl-1,3,5,2,4,6-trioxatrisilinane, is primarily used in the preparation of vinyl silicone rubbers and vinyl silicone oils . It can also be used as a silicon coupling agent and a chemical intermediate .
Mode of Action
The compound’s mode of action is largely based on its ability to undergo ring-opening polymerization of cyclosiloxanes . This process allows the compound to interact with its targets, leading to the formation of vinyl silicone rubbers and oils .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization pathway . The ring-opening polymerization of cyclosiloxanes leads to the formation of polymers, which are the building blocks of vinyl silicone rubbers and oils .
Pharmacokinetics
Its physical properties such as boiling point (80°c at 20mmhg) and density (09669 g/mL) suggest that it may have low bioavailability .
Result of Action
The result of the compound’s action is the formation of vinyl silicone rubbers and oils . These materials have a wide range of applications in various industries, including automotive, electronics, and healthcare .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane can be synthesized through the reaction of trimethylsilanol with vinyl chloride under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the cyclic trimer structure.
Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Substitution reactions involve the replacement of vinyl groups with other functional groups, often using nucleophiles such as halides or amines.
Major Products Formed:
Oxidation Products: Oxidation of the compound can lead to the formation of siloxane-based polymers and other oxidized derivatives.
Reduction Products: Reduction reactions typically result in the formation of silane derivatives or other reduced forms of the compound.
Substitution Products: Substitution reactions can produce a variety of functionalized siloxanes, depending on the nucleophile used.
Scientific Research Applications
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is utilized in the study of silicon-based biomolecules and their interactions with biological systems.
Industry: It is employed in the production of vinyl silicone rubbers, coatings, and adhesives due to its excellent adhesive properties and chemical resistance.
Comparison with Similar Compounds
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:
1,3,5-Trimethylcyclotrisiloxane: This compound lacks the vinyl groups, making it less reactive in cross-coupling reactions.
1,3,5-Trivinylcyclotrisiloxane: This compound has a similar structure but without the methyl groups, resulting in different chemical properties and reactivity.
Vinyltrimethylsilane: This compound contains only one vinyl group and one methyl group, making it less suitable for polymerization reactions.
Properties
IUPAC Name |
2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTLTBONLZSBJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25587-81-9 | |
Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25587-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1063229 | |
Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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Molecular Weight |
258.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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Record name | 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane | |
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CAS No. |
3901-77-7, 68082-23-5 | |
Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3901-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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Record name | Cyclosiloxanes, Me vinyl | |
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Record name | 3901-77-7 | |
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Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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Record name | 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane | |
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Record name | Methylvinyl cyclosiloxanes | |
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